molecular formula C15H23BClNO4 B7957607 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957607
M. Wt: 327.6 g/mol
InChI Key: HADNGCDMBMWAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features a boronic ester group, a chloro substituent, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:

    Formation of the Boronic Ester Group: This step often involves the reaction of a suitable aryl halide with a boronic acid or ester under palladium-catalyzed conditions (Suzuki coupling).

    Introduction of the Chloro Substituent: Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide (NCS).

    Attachment of the Methoxyethoxy Group: This can be done through etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chloro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, including signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

Compared to similar compounds, 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of the aniline moiety, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such interactions are crucial.

Properties

IUPAC Name

5-chloro-2-(2-methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BClNO4/c1-14(2)15(3,4)22-16(21-14)10-8-13(20-7-6-19-5)12(18)9-11(10)17/h8-9H,6-7,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADNGCDMBMWAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.